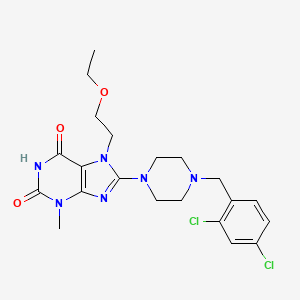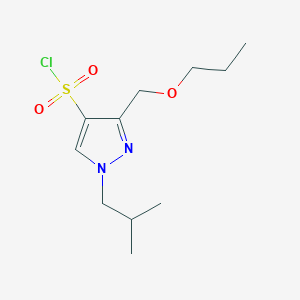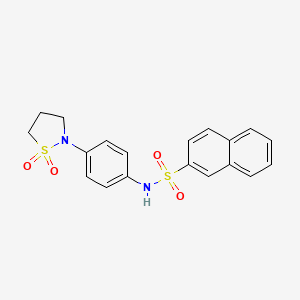![molecular formula C23H25NO3 B2931164 1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896334-60-4](/img/structure/B2931164.png)
1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a chroman ring fused to a piperidine ring, with a phenylbutanoyl group attached. Such structures are of significant interest in organic chemistry due to their potential biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate precursors, such as ortho-hydroxybenzaldehydes with alkenes or alkynes, under acidic conditions.
Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of catalysts such as Lewis acids to facilitate the formation of the spiro linkage.
Introduction of the Phenylbutanoyl Group: The final step involves the acylation of the spiro compound with a phenylbutanoyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, yielding simpler fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding conformations, potentially inhibiting or activating specific pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction and cellular responses.
Comparaison Avec Des Composés Similaires
Similar compounds include other spirocyclic molecules such as spiro[indole-piperidines] and spiro[benzofuran-piperidines]. Compared to these, 1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to the presence of the phenylbutanoyl group, which can enhance its lipophilicity and biological activity. Other similar compounds include:
Spiro[indole-piperidines]: Known for their biological activities, particularly in anticancer research.
Spiro[benzofuran-piperidines]: Studied for their potential in treating neurological disorders.
This compound’s distinct structure and functional groups make it a valuable subject for further research and development in various scientific fields.
Propriétés
IUPAC Name |
1'-(4-phenylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c25-20-17-23(27-21-11-5-4-10-19(20)21)13-15-24(16-14-23)22(26)12-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11H,6,9,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSOWOYUVHDAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N'-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]benzenecarbohydrazide](/img/structure/B2931082.png)
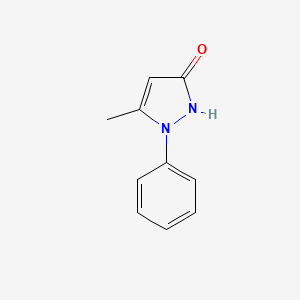
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2931085.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2931086.png)
![N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2931088.png)
![{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B2931090.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B2931091.png)
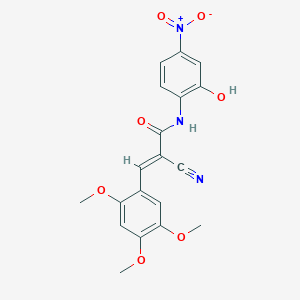
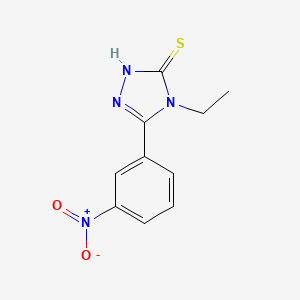
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide](/img/structure/B2931094.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2931096.png)
